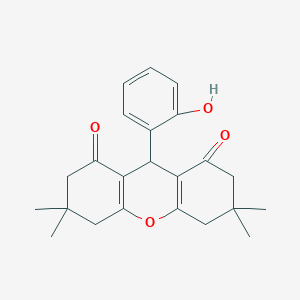![molecular formula C19H16Cl2N2O3 B2811331 N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 478259-45-9](/img/structure/B2811331.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is an organic compound containing several functional groups, including an oxazole ring, a carboxamide group, and methoxy and chloro substituents on phenyl rings. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), two phenyl rings (six-membered carbon rings) with chloro and methoxy substituents, a methyl group attached to the oxazole ring, and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) attached to the oxazole ring .Applications De Recherche Scientifique
Antimicrobial Activity
Research involving structurally related compounds has demonstrated potential antimicrobial properties. For instance, compounds with similar structural features have been synthesized and tested for their efficacy against various bacterial and fungal strains. This suggests that N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide could be explored for its antimicrobial capabilities, given the precedent for such structural motifs exhibiting bioactivity (Desai, Dodiya, & Shihora, 2011).
Synthetic Methodology and Chemical Reactivity
The synthesis and characterization of compounds bearing resemblance to the target molecule have been extensively studied, providing a foundation for understanding the chemical reactivity and potential synthetic routes that could be applicable to N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. Studies have detailed novel synthetic approaches leading to heterocyclic compounds that could serve as a basis for developing new drugs or materials (Deady & Devine, 2006).
Potential for Biological Activity
The incorporation of chlorophenyl and methoxyphenyl groups, as observed in related molecules, has been linked to significant biological activities, including anticonvulsant and anticancer properties. This implies that further investigation into N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide could unveil potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Radiotracer Applications
Compounds with structural similarities have been utilized in the development of PET radiotracers, highlighting the potential for N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide to be used in medical imaging to study various biological processes and diseases (Katoch-Rouse & Horti, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-17(18(23-26-11)13-5-3-4-6-14(13)20)19(24)22-10-12-7-8-16(25-2)15(21)9-12/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYBDALADSCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

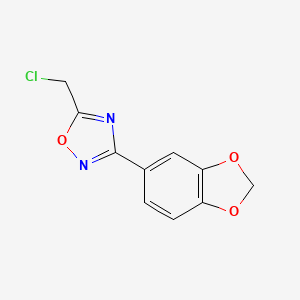
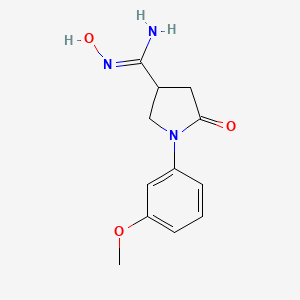
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)
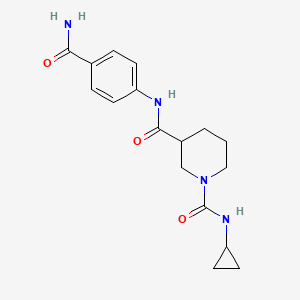
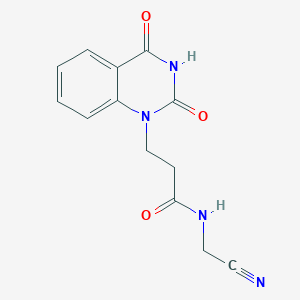
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
